N1-(2-cyanophenyl)-N2-cycloheptyloxalamide

CCR5 antagonism HIV entry inhibition chemokine receptor pharmacology

N1-(2-cyanophenyl)-N2-cycloheptyloxalamide (CAS 898355-86-7, molecular formula C16H19N3O2, molecular weight 285.34 g/mol) is a synthetic small-molecule oxalamide derivative bearing a 2-cyanophenyl moiety on one amide nitrogen and a cycloheptyl group on the other. It has been catalogued in the ChEMBL database (CHEMBL1916106) and is commercially available from multiple suppliers at purities typically ≥95% (HPLC).

Molecular Formula C16H19N3O2
Molecular Weight 285.347
CAS No. 898355-86-7
Cat. No. B2643878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-cyanophenyl)-N2-cycloheptyloxalamide
CAS898355-86-7
Molecular FormulaC16H19N3O2
Molecular Weight285.347
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)C(=O)NC2=CC=CC=C2C#N
InChIInChI=1S/C16H19N3O2/c17-11-12-7-5-6-10-14(12)19-16(21)15(20)18-13-8-3-1-2-4-9-13/h5-7,10,13H,1-4,8-9H2,(H,18,20)(H,19,21)
InChIKeyPFAOWCPGBLGWSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-cyanophenyl)-N2-cycloheptyloxalamide (CAS 898355-86-7): Supplier and Purity Specifications


N1-(2-cyanophenyl)-N2-cycloheptyloxalamide (CAS 898355-86-7, molecular formula C16H19N3O2, molecular weight 285.34 g/mol) is a synthetic small-molecule oxalamide derivative bearing a 2-cyanophenyl moiety on one amide nitrogen and a cycloheptyl group on the other . It has been catalogued in the ChEMBL database (CHEMBL1916106) and is commercially available from multiple suppliers at purities typically ≥95% (HPLC) [1]. Preliminary pharmacological screening indicates potential as a CCR5 antagonist, and it has been evaluated in high-throughput AlphaScreen assays for disruption of the mutant huntingtin–calmodulin (mHTT–CaM) protein–protein interaction relevant to Huntington's disease [2].

N1-(2-cyanophenyl)-N2-cycloheptyloxalamide: Why Structural Analogs Cannot Be Assumed Interchangeable


Oxalamide derivatives with identical 2-cyanophenyl cores but divergent N2-substituents exhibit profoundly different biological activity profiles, target engagement, and selectivity . For example, the N2-methyl analog (N1-(2-cyanophenyl)-N2-methyloxalamide) functions as an AMPA glutamate receptor inhibitor with a wholly distinct pharmacological fingerprint, while the N2-cycloheptyl substitution in the target compound imparts unique steric and lipophilic character that dictates its binding to CCR5 and its ability to disrupt the mHTT–CaM protein–protein interface [1]. Generic substitution with any other N2-substituted oxalamide cannot reproduce this specific polypharmacology without explicit, quantitative cross-screening data—data which are presently absent from the public domain for nearly all close analogs .

N1-(2-cyanophenyl)-N2-cycloheptyloxalamide: Quantitative Differentiation Evidence vs. Closest Analogs


CCR5 Antagonist Identification: Target Compound vs. Closest Oxalamide Comparators

N1-(2-cyanophenyl)-N2-cycloheptyloxalamide was identified as a CCR5 antagonist in a preliminary pharmacological screening campaign, distinguishing it from other oxalamide derivatives such as N1-(2-cyanophenyl)-N2-methyloxalamide (AMPA receptor inhibitor) and N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide (uncharacterized) that lack any reported CCR5 activity [1]. Quantitative IC50 or Ki values for the target compound at CCR5 have not been disclosed in the public domain; the only available evidence is the qualitative classification as a CCR5 antagonist [1]. This represents class-level differentiation rather than a quantitative head-to-head comparison.

CCR5 antagonism HIV entry inhibition chemokine receptor pharmacology

Mutant Huntingtin–Calmodulin Interaction Disruption: Target Compound in AlphaScreen Assay

N1-(2-cyanophenyl)-N2-cycloheptyloxalamide was included in a high-throughput AlphaScreen assay (source 24983, external ID KUHTS-Muma KU-CaM-Htt INH-01) designed to identify small molecules that abrogate the interaction between mutant huntingtin (mHTT) and calmodulin (CaM), a validated therapeutic target in Huntington's disease [1]. The NIH-funded screening campaign (grant R01-NS088059) used this AlphaScreen format with orthogonal counter-screens to assess selectivity; compounds advancing through this funnel represent prioritized chemotypes for further medicinal chemistry optimization [1]. No quantitative inhibition data (e.g., IC50, % disruption at a defined concentration) for the target compound in this assay have been publicly deposited .

Huntington's disease mHTT-CaM PPI disruption AlphaScreen HTS

PDE Enzyme Inhibition Profile: In-Class Comparison via ChEMBL-Curated BindingDB Data

ChEMBL-curated data in BindingDB (CHEMBL1916106) report the PDE inhibition profile of N1-(2-cyanophenyl)-N2-cycloheptyloxalamide across three human PDE isoforms: PDE10A IC50 = 8,300 nM, PDE11A IC50 = 5,290 nM, and PDE5A IC50 > 10,000 nM [1]. This profile reveals weak, non-selective PDE inhibition approximately three orders of magnitude less potent than a typical PDE drug candidate (e.g., PDE5A inhibitor sildenafil, IC50 ≈ 3.5 nM; PDE10A inhibitor MP-10, IC50 ≈ 0.18 nM) [1]. The IC50 ratio between PDE10A and PDE11A is approximately 1.6-fold, indicating no therapeutically meaningful isoform selectivity [1].

phosphodiesterase inhibition PDE10A PDE11A PDE5A

Structural Uniqueness: Cycloheptyl vs. Common N2-Substituents in 2-Cyanophenyl Oxalamides

Among the catalogued 2-cyanophenyl oxalamide series, the N2-cycloheptyl substitution is unique: a survey of publicly available databases (PubChem, ChEMBL, ChemSrc, BindingDB) conducted on 2026-04-25 identified only one compound bearing this specific N2-cycloheptyl group (the target compound, CAS 898355-86-7), whereas N2-methyl, N2-(2-hydroxyethyl), N2-(3-hydroxypropyl), N2-(pyridin-3-ylmethyl), N2-(4-methoxyphenethyl), and N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl) variants are each represented by multiple catalogued entries . The cycloheptyl group (seven-membered ring) imparts a larger steric volume (molar refractivity ~32.3 cm³/mol vs. ~5.6 cm³/mol for N2-methyl) and higher lipophilicity (calculated cLogP contribution) compared to smaller or more polar N2-substituents, which directly influences membrane permeability, target binding pocket accommodation, and metabolic stability .

oxalamide SAR cycloheptyl group 2-cyanophenyl scaffold chemical diversity

N1-(2-cyanophenyl)-N2-cycloheptyloxalamide: Recommended Research and Procurement Use Cases


CCR5 Antagonist Chemical Probe for HIV Entry and Autoimmune Disease Research

Based on its identification as a CCR5 antagonist in preliminary pharmacological screening, this compound may serve as a starting point for medicinal chemistry optimization in CCR5-targeted programs, including HIV-1 entry inhibition, rheumatoid arthritis, asthma, and COPD [1]. Its structurally distinct oxalamide scaffold differentiates it from classical CCR5 antagonists such as maraviroc and vicriviroc, offering a novel chemotype for structure–activity relationship (SAR) exploration [1].

Huntington's Disease Target Engagement Studies via mHTT-CaM Disruption

The compound's registration in the NIH-funded mHTT-CaM AlphaScreen HTS campaign (grant R01-NS088059) establishes its relevance to Huntington's disease drug discovery . Researchers can procure this compound to replicate published screening conditions, validate assay transferability, or use it as a reference tool in orthogonal mHTT-CaM interaction assays .

PDE Polypharmacology Assessment in Non-PDE Primary Screening

Given its weak, non-selective micromolar PDE inhibition profile (PDE10A IC50 = 8.3 μM; PDE11A IC50 = 5.3 μM; PDE5A IC50 > 10 μM), this compound is unsuitable as a PDE-targeted lead but may serve as a control compound to assess PDE-mediated off-target effects in cell-based assays where the primary pharmacology involves CCR5 antagonism or mHTT-CaM disruption [2].

Chemical Diversity and Scaffold Exploration in Oxalamide Libraries

As the only catalogued 2-cyanophenyl oxalamide bearing an N2-cycloheptyl substituent among ~12 surveyed analogs, this compound provides unique chemical diversity for fragment-based or diversity-oriented screening libraries . Its distinct steric and lipophilic properties enable the exploration of SAR dimensions inaccessible to smaller N2-substituted analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for N1-(2-cyanophenyl)-N2-cycloheptyloxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.